molecular formula C13H20O B14836954 4-Tert-butyl-3-(propan-2-YL)phenol

4-Tert-butyl-3-(propan-2-YL)phenol

Cat. No.: B14836954
M. Wt: 192.30 g/mol
InChI Key: ITBGYIDQZITCGI-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(propan-2-yl)phenol is a phenolic derivative characterized by a hydroxyl group attached to a benzene ring substituted with a tert-butyl group at the para (4th) position and an isopropyl (propan-2-yl) group at the meta (3rd) position. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The tert-butyl group imparts significant steric bulk and hydrophobicity, while the isopropyl group contributes to lipophilicity.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-tert-butyl-3-propan-2-ylphenol

InChI

InChI=1S/C13H20O/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5/h6-9,14H,1-5H3

InChI Key

ITBGYIDQZITCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tert-butyl-3-(propan-2-yl)phenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves heating phenol with isobutene at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves transalkylation reactions. These reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-(propan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Tert-butyl-3-(propan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-(propan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-tert-butyl-3-(propan-2-yl)phenol with structurally or functionally related phenolic derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Phenolic Derivatives

Compound Name Substituent Positions Molecular Formula Antifungal Activity (Effective Conc.) Estrogenic Activity Key Mechanisms
This compound 3 (isopropyl), 4 (tert-butyl) C₁₃H₂₀O Not reported (inferred low solubility) Potential (structural analogy) Membrane disruption (hypothesized)
Carvacrol [2-Methyl-5-(propan-2-yl)phenol] 2 (methyl), 5 (isopropyl) C₁₀H₁₄O 256 µg/mL (planktonic Cryptococcus) Not reported Ca²⁺ stress, TOR pathway inhibition
Thymol [5-Methyl-2-(propan-2-yl)phenol] 5 (methyl), 2 (isopropyl) C₁₀H₁₄O 512 µg/mL (planktonic Cryptococcus) Not reported Ergosterol biosynthesis inhibition
4-(propan-2-yl)phenol 4 (isopropyl) C₉H₁₂O Not reported High (estrogen receptor affinity) Hormonal modulation
4-Tert-butyl-2-nitro phenol 2 (nitro), 4 (tert-butyl) C₁₀H₁₃NO₃ Not reported Not reported N/A (industrial intermediate)

Structural and Physicochemical Properties

  • Adjacent substituents (positions 3 and 4) may hinder planar interactions with enzymes or receptors, unlike 4-(propan-2-yl)phenol, where a single para-substituent allows easier binding to the estrogen receptor .
  • Lipophilicity :

    • The tert-butyl group enhances hydrophobicity (logP ~4.5 estimated), which may improve membrane penetration but reduce aqueous solubility. Carvacrol (logP ~3.3) and thymol (logP ~3.2) exhibit moderate lipophilicity, balancing bioavailability and activity .

Research Implications and Gaps

  • Antifungal Optimization : Structural modifications (e.g., replacing tert-butyl with smaller groups) could enhance membrane targeting, as seen in carvacrol .
  • Endocrine Studies : Computational modeling (e.g., using Mercury for crystallographic analysis) could elucidate steric effects on receptor binding.
  • Synthetic Routes : SHELX-based crystallography may aid in characterizing the compound’s conformation and intermolecular interactions.

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